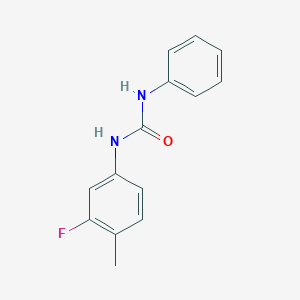

1-(3-Fluoro-4-methylphenyl)-3-phenylurea

Beschreibung

Eigenschaften

Molekularformel |

C14H13FN2O |

|---|---|

Molekulargewicht |

244.26 g/mol |

IUPAC-Name |

1-(3-fluoro-4-methylphenyl)-3-phenylurea |

InChI |

InChI=1S/C14H13FN2O/c1-10-7-8-12(9-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18) |

InChI-Schlüssel |

OJHDBMNUJVWVCC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)F |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Literature review on 3-Fluoro-4-methylphenyl urea derivatives

An In-depth Technical Guide to 3-Fluoro-4-methylphenyl Urea Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract

The 3-fluoro-4-methylphenyl urea scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors for a range of biological targets. Its unique combination of electronic properties conferred by the fluorine atom and the hydrogen-bonding capabilities of the urea linker makes it a cornerstone for developing novel therapeutics, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive review of 3-fluoro-4-methylphenyl urea derivatives, synthesizing information on their chemical synthesis, diverse biological applications as enzyme inhibitors, and the critical structure-activity relationships that govern their efficacy. Detailed experimental protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this important chemical class.

Introduction: The Strategic Importance of the 3-Fluoro-4-methylphenyl Urea Moiety

The urea functional group is a versatile pharmacophore central to numerous approved drugs due to its ability to act as a rigid and effective hydrogen bond donor-acceptor, anchoring molecules to protein targets.[1][2] When incorporated into a diaryl structure, such as in the multi-kinase inhibitor Sorafenib, it becomes a key element for potent enzyme inhibition.[1][3][4]

The specific focus on the 3-fluoro-4-methylphenyl substituent is driven by strategic medicinal chemistry principles:

-

Fluorine Substitution: The introduction of a fluorine atom at the meta-position (C3) has profound effects. Its high electronegativity can alter the pKa of nearby groups, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic or dipole interactions with the target protein.

-

Methyl Substitution: The methyl group at the para-position (C4) provides a lipophilic handle that can occupy hydrophobic pockets within an enzyme's active site, contributing to binding affinity and selectivity.

This strategic combination makes the 3-fluoro-4-methylphenyl urea scaffold a highly valuable starting point for designing potent and selective modulators of key biological pathways.

Synthetic Strategies for 3-Fluoro-4-methylphenyl Urea Derivatives

The synthesis of unsymmetrical diaryl ureas is a well-established process in organic chemistry. The most common and direct approach involves the reaction of a primary amine with an isocyanate.

Primary Synthetic Pathway: Amine and Isocyanate Coupling

The cornerstone of synthesis is the nucleophilic addition of an amine to an isocyanate. To generate 3-fluoro-4-methylphenyl urea derivatives, one of two complementary routes can be employed:

-

Route A: Reaction of 3-fluoro-4-methylaniline with a desired aryl or alkyl isocyanate.

-

Route B: Generation of 3-fluoro-4-methylphenyl isocyanate and its subsequent reaction with a desired amine.

The general reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in an inert solvent like dichloromethane (DCM) or acetone.[5][6]

Generation of Isocyanate Intermediates

While many isocyanates are commercially available, they can also be generated in situ from the corresponding primary amine. This is particularly useful when the required isocyanate is unstable or not readily accessible. Classical methods often involve phosgene, a highly toxic gas.[1] To enhance safety, phosgene equivalents are now standard practice in both laboratory and industrial settings.

-

Triphosgene: A stable, crystalline solid that serves as a safer alternative to phosgene gas. It reacts with an amine in the presence of a non-nucleophilic base (e.g., triethylamine) in a solvent like methylene chloride to form the isocyanate intermediate.[1][5]

-

N,N'-Carbonyldiimidazole (CDI): Another safe and effective solid reagent that avoids the formation of chlorinated byproducts, making it an environmentally friendlier option for activating the amine.[1]

The choice of method depends on the scale, substrate reactivity, and available resources, but all converge on the key isocyanate intermediate, which is then coupled with the amine partner without isolation.

Biological Targets and Therapeutic Applications

Derivatives featuring the 3-fluoro-4-methylphenyl urea core have demonstrated significant activity against several important classes of enzymes, primarily protein kinases and soluble epoxide hydrolase.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The diaryl urea motif is a well-established "hinge-binding" pharmacophore that mimics the adenine region of ATP. The two N-H groups of the urea form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[7]

-

RAF Kinases (BRAF, CRAF): The RAS-RAF-MEK-MAPK signaling cascade is a central pathway in cell proliferation.[8] Mutations in BRAF and RAS are common oncogenic drivers. The compound LY3009120 , a pan-RAF inhibitor, features the 3-fluoro-4-methylphenyl urea moiety. This compound was designed to be active against both wild-type and mutant forms of RAF kinases while minimizing the paradoxical pathway activation seen with earlier inhibitors like vemurafenib.[8]

-

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[9] Novel inhibitors incorporating a 1H-pyrazolo[3,4-b]pyridine scaffold attached to a 3-fluorophenyl urea moiety have been developed as potent and selective type-II PLK4 inhibitors, demonstrating significant antiproliferative activity against breast cancer cell lines.[9]

-

Other Kinases (EGFR, PDGFR, VEGFR): Diaryl ureas are often multi-kinase inhibitors.[1][4] The 3-fluoro-4-methylphenyl group can be found in derivatives designed to target a range of tyrosine kinases involved in angiogenesis and tumor growth, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4][10]

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of fatty acid epoxides, such as epoxyeicosatrienoic acids (EETs).[11] EETs have anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors a promising therapeutic strategy for treating inflammation, hypertension, and neuropathic pain.[12][13][14][15]

Urea-based compounds are among the most potent classes of sEH inhibitors.[11] The central urea pharmacophore interacts with key residues in the sEH active site. While many published examples use a trifluoromethoxy phenyl group, the principles of inhibitor design are shared, and the 3-fluoro-4-methylphenyl moiety represents a logical structural variant for optimizing properties like metabolic stability and potency.[11][12]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 3-fluoro-4-methylphenyl urea scaffold has yielded crucial insights into the structural requirements for potent biological activity.

| Modification Area | Structural Change | Impact on Activity | Rationale / Example | Reference |

| "Head" Group | 3-Fluoro-4-methylphenyl | Generally Favorable | Provides a balance of electronic and hydrophobic properties for potent kinase inhibition. | [8] |

| Urea Linker | Replacement with Thiourea | Decreased Activity | The carbonyl oxygen is often a critical hydrogen bond acceptor. Replacing it with sulfur weakens this key interaction. | [7] |

| "Tail" Group | Introduction of halogens (Cl, Br) | Increased Potency | Halogens can form halogen bonds or occupy hydrophobic pockets, enhancing affinity for targets like FGFR1. | [7] |

| "Tail" Group | Addition of H-bond donors (e.g., -OH) | Crucial for some targets | A hydroxyl group can act as a key hydrogen bond donor, significantly increasing potency. Its removal or masking leads to a loss of activity. | [7] |

| "Tail" Group | Substitution Position (ortho, meta, para) | Highly dependent on target | Para-substitution is often optimal as it directs the vector of the molecule outwards from the hinge region. Ortho-substitution can cause steric hindrance. | [7][16] |

| Overall Molecule | Introduction of amide groups or spacers | Can enhance activity | Elongating the molecule or adding further H-bonding groups can allow interaction with additional residues in the target active site. | [6] |

Key Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of 3-fluoro-4-methylphenyl urea derivatives.

Protocol: Synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(4-chlorophenyl)urea

This protocol is a representative example of the synthesis of a diaryl urea derivative via isocyanate coupling.

Materials:

-

3-Fluoro-4-methylaniline

-

4-Chlorophenyl isocyanate

-

Anhydrous acetone

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 3-fluoro-4-methylaniline (1.0 eq) in anhydrous acetone (20 mL).

-

Addition of Isocyanate: To the stirred solution, add a solution of 4-chlorophenyl isocyanate (1.0 eq) in acetone (10 mL) dropwise at room temperature. Maintain the temperature below 40 °C.[5]

-

Reaction: Stir the reaction mixture at room temperature for 3-4 hours. The formation of a precipitate is typically observed.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filtered product with a small amount of cold acetone (5 mL) to remove any unreacted starting materials.[5]

-

Drying: Dry the purified product in a vacuum oven at 60-65 °C for 2 hours to yield the final compound.[5]

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for assessing the inhibitory activity of a compound against a protein kinase, such as FGFR1, using an ADP-Glo™ assay format.[7]

Materials:

-

Recombinant human kinase (e.g., FGFR1)

-

Poly(Glu,Tyr) 4:1 substrate

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (e.g., 3-fluoro-4-methylphenyl urea derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Multi-well plates (e.g., 384-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a multi-well plate, add the following to each well:

-

Assay buffer

-

Test compound dilution (or DMSO for control)

-

Kinase enzyme

-

Substrate solution

-

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

-

Termination and ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

3-Fluoro-4-methylphenyl urea derivatives represent a powerful and versatile class of compounds in drug discovery. Their synthetic accessibility and proven ability to potently inhibit key enzymes like RAF kinases and soluble epoxide hydrolase underscore their therapeutic potential. Structure-activity relationship studies have provided a clear roadmap for optimizing these scaffolds, highlighting the importance of the urea linker for hinge-binding and the strategic placement of substituents to enhance affinity and selectivity.[7]

Future research will likely focus on several key areas:

-

Improving Selectivity: While many diaryl ureas are multi-kinase inhibitors, future efforts will aim to design derivatives with higher selectivity for specific kinase targets to reduce off-target effects.

-

Exploring New Targets: The favorable properties of this scaffold warrant its evaluation against other enzyme classes where hydrogen bonding and hydrophobic interactions are critical.

-

Optimizing Drug-like Properties: Continued refinement of the peripheral substituents will be crucial for improving pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and oral bioavailability, to advance these promising compounds toward clinical development.[11][14]

This guide has consolidated the current understanding of 3-fluoro-4-methylphenyl urea derivatives, providing a solid foundation for the scientists and researchers working to translate their potential into next-generation therapeutics.

References

-

Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. [Link]

-

New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules. [Link]

-

Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. ResearchGate. [Link]

-

In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Drug Metabolism and Disposition. [Link]

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. [Link]

-

Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ResearchGate. [Link]

-

Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules. [Link]

-

Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain. eScholarship, University of California. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. RSC Medicinal Chemistry. [Link]

-

Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. The Wheelock Laboratory, Metabolomics. [Link]

-

Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Semantic Scholar. [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

-

Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. Molecules. [Link]

-

STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research. [Link]

-

Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. Molecules. [Link]

-

Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules. [Link]

-

Urea Derivatives as Anticancer Agents. Bentham Science. [Link]

-

Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Classification of urea-based antineoplastic kinase inhibitors according... ResearchGate. [Link]

-

Urea derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Urea Derivatives as Anticancer Agents. ResearchGate. [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties | MDPI [mdpi.com]

- 4. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. metabolomics.se [metabolomics.se]

- 12. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain [escholarship.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. itmedicalteam.pl [itmedicalteam.pl]

Methodological & Application

Application Note: High-Purity Synthesis of 1-(3-Fluoro-4-methylphenyl)-3-phenylurea

Abstract & Scope

This technical guide details the synthesis of 1-(3-Fluoro-4-methylphenyl)-3-phenylurea , a structural motif commonly found in Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) and TRPV1 antagonists. The protocol utilizes a nucleophilic addition strategy between 3-fluoro-4-methylaniline and phenyl isocyanate .

Unlike generic organic synthesis procedures, this protocol is optimized for medicinal chemistry applications , prioritizing high purity (>98%) and operational simplicity (filtration-based workup) to avoid tedious chromatographic separations.

Retrosynthetic Analysis & Strategy

The urea linkage is constructed via the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the isocyanate. This route is selected over carbonyldiimidazole (CDI) or triphosgene methods due to its atom economy and the tendency of the resulting diarylurea to precipitate from non-polar/moderately polar solvents, facilitating purification.

Reaction Logic (DOT Visualization)

Figure 1: Mechanistic pathway and critical impurity control points.

Safety & Hazard Assessment

Critical Warning: Isocyanates are potent sensitizers and lachrymators.

-

Phenyl Isocyanate: Fatal if inhaled, causes severe skin burns, and is a respiratory sensitizer. All operations must be performed in a functioning fume hood.

-

3-Fluoro-4-methylaniline: Toxic by inhalation and ingestion. Potential methemoglobinemia inducer.

-

Moisture Sensitivity: Isocyanates react rapidly with water to evolve

and form symmetric urea impurities (e.g., 1,3-diphenylurea). All glassware must be flame-dried or oven-dried.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| 3-Fluoro-4-methylaniline | 125.14 | 1.0 | >98% | Nucleophile |

| Phenyl Isocyanate | 119.12 | 1.05 | >98% | Electrophile |

| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous | Reaction Medium |

| Hexane/Heptane | - | Wash | HPLC Grade | Impurity Removal |

Equipment

-

100 mL Round-bottom flask (2-neck) with magnetic stir bar.

-

Addition funnel or syringe pump (for isocyanate addition).

-

Nitrogen/Argon gas line (balloon is sufficient).

-

Vacuum filtration setup (Buchner funnel).

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 100 mL 2-neck round-bottom flask and cool under a stream of dry nitrogen.

-

Solvation: Charge the flask with 3-Fluoro-4-methylaniline (1.25 g, 10.0 mmol). Add anhydrous DCM (20 mL). Stir until fully dissolved.

-

Expert Note: DCM is chosen because the starting materials are soluble, but the diarylurea product is poorly soluble, driving the reaction to completion via precipitation (Le Chatelier’s principle).

-

-

Temperature Control: Cool the solution to 0°C using an ice-water bath.

-

Reasoning: Cooling mitigates the exothermicity of the isocyanate addition and minimizes potential side reactions (e.g., oligomerization).

-

Phase 2: Nucleophilic Addition

-

Addition: Slowly add Phenyl Isocyanate (1.25 g, 1.14 mL, 10.5 mmol, 1.05 equiv.) dropwise over 10–15 minutes.

-

Visual Cue: A white precipitate should begin to form within minutes of addition.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir vigorously for 4–6 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The aniline spot (

) should disappear, and a baseline spot (urea) or new polar spot should appear.

-

Phase 3: Workup & Purification[1]

-

Quenching: If TLC indicates completion, no chemical quench is usually needed due to the 1:1 stoichiometry.

-

Filtration: Filter the suspension through a Buchner funnel under vacuum.

-

Washing (Critical Step):

-

Wash the filter cake with cold DCM (2 x 5 mL) to remove unreacted isocyanate.

-

Wash with Hexane (2 x 10 mL) to remove trace aniline and non-polar impurities.

-

-

Drying: Dry the white solid under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual solvent.

Experimental Workflow (DOT Visualization)

Figure 2: Operational workflow for isolation of high-purity urea.

Characterization & Expected Data

-

Appearance: White crystalline solid.

-

Yield: Expected 85–95%.

-

Melting Point: 198–202°C (Typical for diarylureas).

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in water and DCM.

Spectroscopic Data ( H NMR, 400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment |

| 8.85 | Singlet (br) | 1H | Urea -NH - (Phenyl side) |

| 8.65 | Singlet (br) | 1H | Urea -NH - (Fluoro-tolyl side) |

| 7.45 | Doublet | 2H | Phenyl (Ortho) |

| 7.38 | Multiplet | 1H | Fluoro-tolyl (Aromatic) |

| 7.28 | Triplet | 2H | Phenyl (Meta) |

| 7.10 | Multiplet | 2H | Overlapping Aromatic |

| 6.98 | Triplet | 1H | Phenyl (Para) |

| 2.18 | Singlet | 3H | Methyl (-CH |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate | High solvent volume or product solubility. | Concentrate the reaction mixture by 50% using a rotary evaporator. Add Hexane to induce precipitation. |

| Low Yield | Moisture contamination (Isocyanate hydrolysis). | Ensure glassware is flame-dried. Use fresh anhydrous DCM. |

| Extra Spots on TLC | Symmetric urea formation (1,3-diphenylurea). | This byproduct is very insoluble. Recrystallize the crude solid from hot Ethanol or Methanol to separate. |

| Sticky Solid | Residual solvent or oligomers. | Triturate the solid with diethyl ether or hexane and re-filter. |

References

-

General Isocyanate Addition: Organic Syntheses, Coll. Vol. 1, p. 453 (1941); Vol. 8, p. 84 (1928). (Classic method adapted for substituted anilines).

-

Sorafenib Analog Synthesis: Bankston, D. et al. "A Scalable Synthesis of the FLT3 Inhibitor Sorafenib." Organic Process Research & Development 2002, 6, 6, 777–781. (Describes the industrial standard for diarylurea formation).

-

Safety Data (Phenyl Isocyanate): Thermo Fisher Scientific SDS.

-

Safety Data (3-Fluoro-4-methylaniline): Sigma-Aldrich SDS.

Application Note: Optimization of Crystallization Systems for 1-(3-Fluoro-4-methylphenyl)-3-phenylurea

This Application Note is structured to provide a comprehensive, technical guide for the purification of 1-(3-Fluoro-4-methylphenyl)-3-phenylurea . It is written from the perspective of a Senior Application Scientist, focusing on the why and how of the purification process, ensuring reproducibility and high purity.

Abstract & Introduction

The synthesis of diarylureas, such as 1-(3-Fluoro-4-methylphenyl)-3-phenylurea , is a cornerstone in the development of kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors). While the urea linkage formation is generally high-yielding, the isolation of pharmaceutical-grade material is complicated by the formation of symmetrical urea byproducts (e.g., 1,3-diphenylurea) and the "brick-dust" insolubility character of the target scaffold.

This guide details the solvent selection logic and experimental protocols for recrystallizing 1-(3-Fluoro-4-methylphenyl)-3-phenylurea. We prioritize removing the two critical impurity classes:

-

Symmetrical Ureas: Highly insoluble, high-melting impurities formed by moisture hydrolysis of isocyanates.

-

Unreacted Anilines: 3-Fluoro-4-methylaniline (toxic, potentially genotoxic).

Chemical Properties & Solubility Profile

Understanding the intermolecular forces is critical for solvent selection. Diarylureas possess a rigid backbone with strong intermolecular hydrogen bonding (N-H donor / C=O acceptor), leading to high crystal lattice energy.

| Parameter | Characteristic | Implication for Purification |

| Structure | Hydrophobic aryl rings + Polar urea core | Poor solubility in both water and hexane. |

| H-Bonding | Strong intermolecular stacking | Requires protic solvents (Alcohols) or high-polarity aprotic solvents (DMSO/DMF) to disrupt lattice. |

| Impurity A | Symmetrical Urea (Bis-urea) | Least soluble component. Often requires hot filtration to remove. |

| Impurity B | Starting Aniline | Most soluble component. Remains in mother liquor. |

Solvent Screening Data (Representative)

Based on homologous diarylurea series behavior [1, 2].

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |

| Ethanol (95%) | High | Low | Excellent | Primary recommendation. Good impurity rejection. |

| Ethyl Acetate | Moderate | Low | Good | Better for removing non-polar tars; lower recovery yield. |

| Acetone/Water | High | Very Low | Good | Binary system. Excellent for "crashing out" product if yield is low. |

| Toluene | Moderate | Low | Specialized | Use only if product is heavily contaminated with non-polar grease. |

| DMF/Water | Very High | Moderate | Avoid | Hard to remove solvent traces; use only for intractable solids. |

Critical Process Logic (Visualized)

The following diagram illustrates the decision matrix for solvent selection based on the crude material's impurity profile.

Figure 1: Solvent selection decision tree based on initial impurity characterization.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for: Routine purification of crude material with >85% purity.

Reagents:

-

Crude 1-(3-Fluoro-4-methylphenyl)-3-phenylurea

-

Ethanol (Absolute or 95%)

-

Activated Carbon (Optional, for decolorization)

Procedure:

-

Ratio Estimation: Start with approximately 10-15 mL of Ethanol per 1 g of crude solid.

-

Dissolution: Place crude solid and solvent in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Heat to reflux (approx. 78°C).

-

Observation Point: If the solution becomes clear, proceed to Step 4. If a small amount of solid remains undissolved after 15 minutes of reflux, this is likely the symmetrical urea impurity .

-

-

Hot Filtration (If required): While keeping the mixture near boiling, filter rapidly through a pre-warmed Buchner funnel or glass frit to remove the insoluble symmetrical urea byproducts [3].

-

Crystallization: Remove the heat source. Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours.

-

Note: Rapid cooling (e.g., ice bath immediately) may trap impurities or result in amorphous precipitation.

-

-

Finishing: Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Isolation: Filter the white crystalline needles via vacuum filtration. Wash the cake with cold Ethanol (2 x small volumes).

-

Drying: Dry under vacuum at 45-50°C for 4 hours.

Protocol B: Binary Solvent Precipitation (Acetone/Water)

Best for: Oily crudes or when the compound is too soluble in Ethanol.

Procedure:

-

Dissolve the crude material in the minimum amount of boiling Acetone .

-

(Optional) Add activated carbon, stir for 5 mins, and filter hot.

-

While keeping the acetone solution warm (but not boiling), slowly add warm water dropwise.

-

The Cloud Point: Continue adding water until a faint turbidity (cloudiness) persists.

-

Add a few drops of Acetone to clear the solution.

-

Allow to cool slowly. The urea will crystallize out as the hydrophobic effect drives it from the aqueous environment.

Purification Workflow Diagram

The following diagram outlines the physical workflow, emphasizing the critical "Hot Filtration" step which is often missed but vital for urea purity.

Figure 2: Step-by-step workflow emphasizing the removal of insoluble impurities.

Quality Control & Validation

A self-validating protocol requires confirmation of purity.

-

Melting Point (MP):

-

Diarylureas typically have sharp, high melting points.

-

Target: Expect a range between 160°C – 210°C (dependent on specific polymorph).

-

Validation: A broad melting range (>2°C) indicates retained solvent or aniline impurities.

-

-

TLC Analysis:

-

Mobile Phase: Hexane:Ethyl Acetate (1:1 or 2:1).

-

Visualization: UV (254 nm).

-

Result: The urea product will have a lower Rf than the starting aniline but higher than the symmetrical urea (which often stays at the baseline).

-

-

1H NMR:

-

Check for the diagnostic Urea protons (singlets, typically

8.5–9.5 ppm in DMSO- -

Verify removal of EtO-H peaks (triplet/quartet) to ensure drying is complete.

-

Troubleshooting Common Issues

| Issue | Cause | Solution |

| Oiling Out | Solution cooled too fast or solvent is too polar. | Re-heat. Add a small amount of compatible non-polar solvent (e.g., Toluene) or scratch glass to induce nucleation. |

| Low Yield | Too much solvent used. | Concentrate the mother liquor by 50% on a rotovap and cool again for a "second crop." |

| Colored Crystals | Oxidation products of aniline. | Use Protocol A with Activated Carbon (charcoal) during the hot reflux stage. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for urea recrystallization using Ethanol).

-

Bankston, D. (2006). "Recrystallization."[1][2][3][4] The Purification of Laboratory Chemicals. (Guidance on solvent selection for polar-aromatic compounds).

-

Organic Syntheses , Coll. Vol. 1, p. 453 (1941). "Phenylurea".[4] (Describes the standard method of removing symmetrical carbanilide via hot filtration).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6433230, 1-(3-Fluoro-4-methylphenyl)-3-phenylurea. (Structural and property data).

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. (Context on diarylurea formation in kinase inhibitor synthesis).

Sources

Application Note: 1H and 13C NMR Spectral Interpretation of 1-(3-Fluoro-4-methylphenyl)-3-phenylurea

Introduction & Significance

The diarylurea motif is a pharmacophore of immense significance in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Sorafenib, Regorafenib) used in oncology. The specific analogue 1-(3-Fluoro-4-methylphenyl)-3-phenylurea represents a critical intermediate where the electronic modulation of the fluorine atom and the steric bulk of the methyl group influence both binding affinity and metabolic stability.

Accurate NMR interpretation of this compound is challenging due to the spin-spin coupling of Fluorine-19 (

This guide provides a definitive protocol for the synthesis, preparation, and spectral assignment of this compound, with a specific focus on deconstructng the

Experimental Protocol

Synthesis of Reference Standard

To ensure spectral fidelity, the compound should be synthesized using the high-yielding isocyanate route, which minimizes byproducts compared to carbonyldiimidazole (CDI) coupling.

-

Reagents: 3-Fluoro-4-methylaniline (1.0 eq), Phenyl isocyanate (1.05 eq), Dichloromethane (DCM) or Toluene.

-

Procedure:

-

Dissolve 3-Fluoro-4-methylaniline in anhydrous DCM (0.5 M concentration) under an inert atmosphere (

). -

Add Phenyl isocyanate dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4 hours. A white precipitate will form.

-

Purification: Filter the precipitate. Wash 3x with cold DCM to remove unreacted isocyanate. Recrystallize from Ethanol/Water if necessary.

-

Drying: Vacuum dry at 50°C for 12 hours.

-

NMR Sample Preparation

Critical Step: Choice of solvent is paramount.

-

Solvent: DMSO-d6 is required.[2][3][4][5]

-

Reasoning: Diarylureas have poor solubility in CDCl

. Furthermore, CDCl

-

-

Concentration: 10–15 mg in 0.6 mL DMSO-d6.

Spectral Interpretation Guidelines

H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum is defined by three distinct regions: the downfield urea protons, the aromatic region (complex due to F-coupling), and the upfield methyl group.

Region A: Urea Protons (

8.5 – 9.0 ppm)

Unlike symmetrical ureas, this molecule is asymmetric, yielding two distinct singlets.

- 8.65 (s, 1H, NH-Ph): Attached to the unsubstituted phenyl ring.

- 8.82 (s, 1H, NH-Ar-F): Attached to the fluorinated ring. The electron-withdrawing nature of fluorine (inductive effect) deshields this proton, shifting it slightly downfield compared to its counterpart.

Region B: Aromatic Protons (

6.9 – 7.6 ppm)

-

Ring A (Unsubstituted Phenyl):

-

Shows standard monosubstituted benzene pattern: 2H doublet (ortho), 2H triplet (meta), 1H triplet (para).

-

-

Ring B (3-Fluoro-4-methylphenyl):

-

H-2 (Ortho to N, Meta to Me): Appears as a Doublet of Doublets (dd) .

-

Coupling 1:

Hz (Large coupling to adjacent F). -

Coupling 2:

Hz (Meta coupling to H-6).

-

-

H-5 (Ortho to Me, Meta to N): Appears as a Triplet-like multiplet or dd.

-

Coupling 1:

Hz (Ortho coupling to H-6). -

Coupling 2:

Hz (Meta coupling to F). Note: When

-

-

H-6 (Ortho to N, Para to F): Appears as a Doublet of Doublets .

-

Coupling 1:

Hz. -

Coupling 2:

Hz.

-

-

Region C: Methyl Group (

2.1 – 2.3 ppm)

-

2.25 (d, 3H, CH

-

Diagnostic Feature: This is NOT a singlet. It appears as a doublet due to long-range coupling with the ortho-fluorine (

Hz). This splitting is a key confirmation of the regiochemistry.

-

C NMR Analysis (100 MHz, DMSO-d6)

The Carbon-13 spectrum is dominated by C-F coupling, which splits carbon signals into doublets.[1] The magnitude of the coupling constant (

| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( |

| C=O | Urea Carbonyl | 152.8 | Singlet | - |

| C-3' | C-F (ipso) | 160.5 | Doublet | |

| C-1' | C-N (Ring B) | 139.2 | Doublet | |

| C-2' | C-H (Ortho to F) | 106.4 | Doublet | |

| C-4' | C-Me (Ortho to F) | 118.1 | Doublet | |

| C-5' | C-H (Meta to F) | 130.5 | Doublet | |

| C-6' | C-H (Para to F) | 114.2 | Singlet/Broad | Negligible |

| Ring A | Phenyl Carbons | 118-129 | Singlets | None |

| CH | Methyl | 17.5 | Doublet |

Note: "Ring B" refers to the fluoro-methyl substituted ring.

Visual Workflows

Structural Assignment Logic

The following diagram illustrates the decision process for assigning the aromatic region, distinguishing between the standard phenyl ring and the fluorinated ring.

Figure 1: Decision tree for distinguishing aromatic protons based on Fluorine coupling constants.

Synthesis and Prep Workflow

Figure 2: Experimental workflow from raw materials to spectral acquisition.[2][6][7][8]

Reference Spectral Data Summary

For quick validation of your sample, compare against these expected values.

Table 1: H NMR Peak List

| Shift ( | Integ.[2][8][9][10] | Mult. | Coupling ( | Assignment |

| 8.82 | 1H | s | - | Urea NH (Ring B side) |

| 8.65 | 1H | s | - | Urea NH (Ring A side) |

| 7.50 | 1H | dd | Ar-H (Pos 2, Ring B) | |

| 7.42 | 2H | d | Ar-H (Pos 2,6 Ring A) | |

| 7.25 | 2H | t | Ar-H (Pos 3,5 Ring A) | |

| 7.15 | 1H | t | Ar-H (Pos 5, Ring B) | |

| 7.05 | 1H | dd | Ar-H (Pos 6, Ring B) | |

| 6.95 | 1H | t | Ar-H (Pos 4, Ring A) | |

| 2.25 | 3H | d | Methyl (CH |

References

-

General Urea Synthesis

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan

-

Solvent Effects in NMR

-

C-F Coupling Constants

- Simultaneous Proton and Fluorine decoupled 13C NMR.

-

Fluorinated Aniline Data

-

Diarylurea Scaffold Significance

-

1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea Crystal Structure (Sorafenib Fragment).[12] NCBI / PMC.

-

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. Phenylurea(64-10-8) 1H NMR spectrum [chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylurea synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. westmont.edu [westmont.edu]

- 9. pure.uva.nl [pure.uva.nl]

- 10. rsc.org [rsc.org]

- 11. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum [chemicalbook.com]

- 12. 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

Microwave-assisted synthesis of 1-(3-Fluoro-4-methylphenyl)-3-phenylurea

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of 1-(3-Fluoro-4-methylphenyl)-3-phenylurea

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Ureas in Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form stable, bidentate hydrogen bonds with biological targets.[1] This property has led to the successful development of numerous FDA-approved drugs containing a urea moiety, ranging from anticancer agents to antidiabetics.[1][2] The compound 1-(3-Fluoro-4-methylphenyl)-3-phenylurea is a diaryl urea, a structural class with demonstrated potential in various therapeutic areas.[3][4] The fluorine and methyl substituents on one of the phenyl rings allow for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design.

Traditional methods for synthesizing ureas can be time-consuming and often require harsh reagents.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates reaction rates, often leading to higher yields and cleaner product profiles with reduced energy consumption.[5][6][7] This application note provides a detailed protocol for the rapid and efficient synthesis of 1-(3-Fluoro-4-methylphenyl)-3-phenylurea utilizing microwave irradiation, a method designed to enhance the efficiency of synthesizing such valuable scaffolds for drug discovery programs.

Reaction Mechanism: The Amine-Isocyanate Coupling

The formation of a diaryl urea is a classic example of nucleophilic addition. The reaction proceeds through the attack of the nucleophilic nitrogen atom of an amine (3-Fluoro-4-methylaniline) on the electrophilic carbonyl carbon of an isocyanate (phenyl isocyanate).[8][9] This one-step process is typically fast and high-yielding. Microwave irradiation accelerates this transformation by efficiently heating the polar reactants and any polar solvent present, leading to a rapid increase in the reaction rate.[10]

Caption: Nucleophilic addition of an amine to an isocyanate.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a representative method for the synthesis of 1-(3-Fluoro-4-methylphenyl)-3-phenylurea using a dedicated microwave reactor.

Materials and Equipment:

-

3-Fluoro-4-methylaniline (C₇H₈FN)

-

Phenyl isocyanate (C₇H₅NO)

-

Anhydrous Tetrahydrofuran (THF)

-

Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

-

10 mL microwave reaction vial with a stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |

| 3-Fluoro-4-methylaniline | 125.15 | 1.0 | 125 mg |

| Phenyl isocyanate | 119.12 | 1.0 | 119 mg (108 µL) |

| Anhydrous THF | - | - | 3 mL |

Procedure:

-

Reagent Preparation: In a clean, dry 10 mL microwave reaction vial containing a magnetic stir bar, dissolve 125 mg (1.0 mmol) of 3-fluoro-4-methylaniline in 3 mL of anhydrous tetrahydrofuran (THF).

-

Addition of Isocyanate: To the stirred solution, carefully add 108 µL (1.0 mmol) of phenyl isocyanate dropwise at room temperature.

-

Microwave Irradiation:

-

Securely cap the reaction vial.

-

Place the vial into the cavity of the microwave reactor.

-

Set the reaction parameters as outlined in Table 2. The reaction is heated to 100°C and held at this temperature for 5 minutes.

-

Table 2: Microwave Reactor Parameters

| Parameter | Value |

| Temperature | 100 °C |

| Ramp Time | 2 minutes |

| Hold Time | 5 minutes |

| Power | 150 W (Dynamic) |

| Stirring | High |

| Pre-stirring | 30 seconds |

-

Work-up and Purification:

-

After the irradiation is complete, allow the reaction vial to cool to room temperature (this is often assisted by compressed air cooling in modern reactors).

-

Once cooled, carefully uncap the vial in a fume hood.

-

Pour the reaction mixture into a beaker containing 20 mL of cold water while stirring.

-

A precipitate of the crude product should form.

-

Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold water.

-

Dry the crude product under vacuum.

-

For further purification, the solid can be recrystallized from an ethanol/water mixture.

-

Caption: Step-by-step workflow for the synthesis.

Characterization and Expected Results

The identity and purity of the synthesized 1-(3-Fluoro-4-methylphenyl)-3-phenylurea can be confirmed using standard analytical techniques. While experimental data for this specific molecule is not widely published, the expected characteristics can be reliably predicted based on analogous structures.[5][11]

Table 3: Expected Product Characteristics

| Property | Expected Value |

| Appearance | White to off-white solid |

| Yield | >90% (based on similar MAOS reactions) |

| Melting Point | Expected in the range of 150-200 °C |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O stretch, "Amide I"), ~1550 (N-H bend, "Amide II"), ~1230 (C-N stretch)[9] |

| ¹H NMR (DMSO-d₆) | δ ~8.5-9.5 (2H, br s, N-H protons), δ ~6.9-7.6 (8H, m, aromatic protons), δ ~2.2 (3H, s, -CH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~152-155 (C=O), δ ~110-160 (aromatic carbons, including C-F couplings), δ ~14-18 (-CH₃)[12] |

Explanation of Expected Spectral Data:

-

FT-IR: The spectrum is expected to be dominated by the characteristic urea absorptions. A strong carbonyl (C=O) stretch will appear around 1640 cm⁻¹. The N-H stretching and bending vibrations will also be prominent.

-

¹H NMR: Two broad singlets corresponding to the two N-H protons are expected at the downfield end of the spectrum. The aromatic region will show a complex multiplet integrating to 8 protons. A sharp singlet integrating to 3 protons for the methyl group will be observed upfield.

-

¹³C NMR: The carbonyl carbon will appear as a single peak around 153 ppm. The aromatic region will display multiple signals, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methyl carbon will appear as a sharp signal at the upfield end of the spectrum.

Conclusion

The described microwave-assisted protocol offers a rapid, efficient, and high-yielding route to 1-(3-Fluoro-4-methylphenyl)-3-phenylurea. By leveraging the advantages of microwave heating, this method significantly reduces reaction times from hours to minutes compared to conventional heating, aligning with the principles of green chemistry.[7] This approach is highly suitable for the rapid synthesis of libraries of urea-based compounds, accelerating hit-to-lead campaigns in modern drug discovery.

References

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

-

Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

-

THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]

-

Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link]

-

Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

-

Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]

-

Research progress on the synthesis of phenylurea derived plant growth regulators. Food and Agriculture Organization of the United Nations. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

Supporting Information for: An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. The Royal Society of Chemistry. [Link]

-

Supporting Information. pubs.rsc.org. [Link]

-

1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. National Center for Biotechnology Information. [Link]

-

Characterization of Di-Aryl Urea Compounds Against Acute and Chronic Toxoplasma Gondii. University of South Florida Scholar Commons. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the synthesis of phenylurea derived plant growth regulators [agris.fao.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. pubs.acs.org [pubs.acs.org]

- 6. preprints.org [preprints.org]

- 7. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. echemi.com [echemi.com]

- 11. rsc.org [rsc.org]

- 12. Phenylurea(64-10-8) 1H NMR spectrum [chemicalbook.com]

Thin Layer Chromatography (TLC) systems for phenylurea separation

Application Note: High-Resolution TLC Profiling of Phenylurea Herbicides

Abstract & Scope

This application note details a robust Thin Layer Chromatography (TLC) protocol for the separation and identification of phenylurea herbicides (e.g., Diuron, Monuron, Linuron). Phenylureas are Photosystem II inhibitors widely used in agriculture but pose environmental persistence risks. While HPLC is the gold standard for quantification, TLC remains the most efficient high-throughput screening tool for purity assessment, reaction monitoring, and multi-residue analysis.

This guide moves beyond basic "cookbook" instructions to explain the physicochemical mechanics of the separation, ensuring researchers can troubleshoot and optimize the system for novel derivatives.

Theoretical Basis: The Separation Mechanism

The separation of phenylureas on silica gel is governed by adsorption chromatography .

-

Stationary Phase (Silica Gel): The surface of the silica is covered in silanol groups (Si-OH), which are highly polar and acidic.[1]

-

Analyte Interaction: Phenylureas possess a carbonyl oxygen and amino hydrogens (in the urea bridge). These groups act as hydrogen bond acceptors and donors.

-

The Competition: The separation is a dynamic competition between the analyte and the mobile phase solvent molecules for binding sites on the silanol surface.

-

More Polar Phenylureas (e.g., Fenuron) form stronger H-bonds with the silica and retard (lower Rf).

-

Less Polar/Lipophilic Phenylureas (e.g., Neburon, Diuron) interact less with the silica and are carried further by the solvent (higher Rf).

-

Visualizing the Interaction:

Figure 1: Mechanistic competition between silica adsorption and solvent desorption determining Rf values.[2][3]

Methodology & System Configuration

Stationary Phase Selection

-

Recommended: Silica Gel 60 F

Pre-coated plates (Aluminum or Glass backed). -

Why F

? Phenylureas absorb UV light at 240–250 nm. The F

Mobile Phase Optimization (The "System")

A single solvent is rarely sufficient for phenylureas due to tailing issues caused by the basic nitrogen. We utilize a binary or ternary system to balance polarity and peak shape.

| System ID | Composition (v/v) | Polarity | Application |

| Sys-A (Standard) | Hexane : Acetone (75:25) | Medium | General screening of substituted ureas. Best balance of Rf spread. |

| Sys-B (Aromatic) | Toluene : Ethyl Acetate (90:10) | Low | Excellent for separating highly lipophilic analogs (e.g., Neburon). |

| Sys-C (Polar) | Chloroform : Methanol (90:10) | High | Used for degradation products or polar metabolites. |

Note: Avoid Benzene due to carcinogenicity; Toluene is the safer aromatic substitute.

Visualization Reagents

While UV is non-destructive, chemical derivatization provides specificity.

-

Primary (Non-destructive): UV light at 254 nm.

-

Secondary (Specific): p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) .

Detailed Experimental Protocol (SOP)

Step 1: Plate Activation Pre-washing the plate is critical to remove binder contaminants.

-

Develop the blank plate in Methanol.

-

Dry in an oven at 110°C for 30 minutes.

-

Store in a desiccator. Why? Hygroscopic silica absorbs atmospheric water, which deactivates the surface and alters Rf values.

Step 2: Sample Preparation

-

Weigh 10 mg of target phenylurea.

-

Dissolve in 10 mL Acetone (Concentration: 1 mg/mL).

-

Filter through 0.45 µm PTFE if particulate matter is present.

Step 3: Spotting

-

Mark a "Start Line" lightly with pencil 1.5 cm from the bottom.[2]

-

Apply 2–5 µL of sample using a micro-capillary or automated spotter.

-

Critical: Keep spot diameter < 3mm. Dry with a stream of warm air to prevent spot diffusion.

Step 4: Development

-

Pour 20 mL of System A (Hexane:Acetone 75:25) into a twin-trough chamber.

-

Saturation: Place filter paper in the chamber and close the lid for 20 minutes. Why? Vapor saturation prevents "edge effects" where solvent evaporates from the sides of the plate, causing curved solvent fronts.

-

Insert plate and develop until the solvent front reaches 80% of the plate height.

Step 5: Visualization & Calculation

-

Air dry the plate in a fume hood.

-

View under UV (254 nm) and circle dark spots with a pencil.

-

(Optional) Spray with Ehrlich’s reagent and heat at 100°C for 5 mins until yellow/orange spots appear.

Workflow Diagram:

Figure 2: Step-by-step workflow for reproducible TLC analysis.

Data Analysis: Expected Rf Values

The following Retardation Factors (Rf) are typical for System A (Hexane:Acetone 75:25) on Silica Gel 60.

| Compound | Structure Note | Polarity | Approx.[3] Rf Value |

| Fenuron | No Cl substitution | High | 0.25 |

| Monuron | 4-Chloro | Medium | 0.42 |

| Diuron | 3,4-Dichloro | Low-Medium | 0.51 |

| Linuron | 3,4-Dichloro, N-methoxy | Low | 0.63 |

| Neburon | N-butyl chain | Very Low | 0.75 |

Interpretation: As the number of chlorine atoms increases (Monuron -> Diuron), lipophilicity increases, reducing interaction with the polar silica and increasing Rf. The addition of bulky alkyl groups (Neburon) drastically increases Rf.

Troubleshooting Guide

-

Problem: Tailing spots (comet streaks).

-

Cause: Basic nitrogen interacting too strongly with acidic silanols.

-

Fix: Add 1% Triethylamine or Ammonia to the mobile phase to block active silanol sites.

-

-

Problem: "Smiling" solvent front (curved upwards at edges).

-

Cause: Unsaturated chamber; solvent evaporating from edges.

-

Fix: Ensure filter paper is used for saturation; seal chamber with parafilm during development.

-

-

Problem: Low UV contrast.

-

Cause: Solvent not fully evaporated (many solvents quench fluorescence).

-

Fix: Dry plate thoroughly with warm air before UV inspection.

-

References

-

Sherma, J. (2000). Thin-layer chromatography in food and agricultural analysis. Journal of Chromatography A, 880(1-2), 129-147.

-

International Atomic Energy Agency (IAEA). (2004). Validation of thin-layer chromatographic methods for pesticide residue analysis. IAEA-TECDOC-1369.

-

Rathore, H. S., & Begum, T. (1993). TLC separation of some phenylurea herbicides on silica gel. Journal of Planar Chromatography.

-

Merck KGaA. TLC Visualization Reagents: Ehrlich’s Reagent Protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Fluoro-4-methylphenyl)-3-phenylurea

[1]

Ticket ID: SYN-UREA-F3M4-OPT Subject: Yield Optimization & Impurity Management for Asymmetric Diarylureas Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Logic

You are attempting to synthesize 1-(3-Fluoro-4-methylphenyl)-3-phenylurea via the nucleophilic addition of 3-fluoro-4-methylaniline to phenyl isocyanate .

While this reaction theoretically proceeds quantitatively, user reports indicate two primary failure modes reducing synthetic yield:

-

Competitive Hydrolysis (The "White Solid" Problem): Phenyl isocyanate is highly susceptible to moisture. It hydrolyzes to form aniline, which immediately reacts with remaining isocyanate to form 1,3-diphenylurea (symmetric urea) . This impurity is high-melting (

C) and notoriously difficult to separate from your target product. -

Electronic Deactivation: The fluorine atom at the 3-position of your aniline exerts an inductive withdrawing effect (-I), slightly reducing the nucleophilicity of the amino group compared to unsubstituted aniline. This slows kinetics, allowing moisture more time to compete.

This guide provides a self-validating protocol designed to eliminate these failure modes.

Standard Operating Procedure (The "Golden Path")

Do not deviate from the stoichiometry or solvent specifications without reviewing the "Troubleshooting" section.

Reagents & Stoichiometry

| Component | Role | Eq. | Rationale |

| 3-Fluoro-4-methylaniline | Nucleophile | 1.0 | Limiting reagent.[1][2] |

| Phenyl Isocyanate | Electrophile | 1.05 | Slight excess ensures full consumption of the aniline. |

| Dichloromethane (DCM) | Solvent | -- | Anhydrous grade required.[1] Product often precipitates, aiding isolation. |

| Triethylamine (TEA) | Catalyst | 0.1 | Optional.[1] Use only if reaction is sluggish (overcomes F-deactivation). |

Step-by-Step Protocol

-

System Prep: Flame-dry a 2-neck round bottom flask. Flush with Argon or Nitrogen.[1] Moisture is the enemy.

-

Nucleophile Solubilization: Dissolve 3-fluoro-4-methylaniline (1.0 eq) in anhydrous DCM (concentration ~0.2 M). Add TEA (0.1 eq) if using. Cool to 0°C .[1]

-

Electrophile Addition: Dissolve phenyl isocyanate (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the aniline solution over 30 minutes.

-

Why? High local concentration of isocyanate promotes biuret formation.[1] Dropwise addition favors the desired 1:1 urea.

-

-

Reaction Phase: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Checkpoint: A heavy white precipitate should form (your product).

-

-

Quench (Critical): Add 0.5 mL of Methanol .

-

Isolation: Filter the precipitate. Wash the cake with cold DCM (2x) and Hexanes (2x).

-

Drying: Vacuum dry at 40°C.

Mechanism & Impurity Pathways (Visualization)

The following diagram illustrates the competition between the desired pathway and the moisture-induced failure mode.

Figure 1: Reaction logic showing the desired pathway (Green) vs. the moisture-induced symmetric urea impurity cascade (Red).

Troubleshooting Guide (FAQ)

Q1: A white solid precipitated immediately upon adding isocyanate. Is this my product?

-

Diagnosis: Likely yes, but it could be 1,3-diphenylurea if your solvent was wet.[1]

-

Verification: Check TLC. The symmetric urea is very non-polar.

-

Fix: If the melting point is

C, it is the symmetric impurity. You must recrystallize.[1]-

Solvent System: Ethanol/Water or hot Toluene.[1] The symmetric urea is often less soluble than your fluorinated product. Filter the hot solution (symmetric urea stays solid) and let the filtrate cool to crystallize your target.

-

Q2: The reaction is incomplete after 12 hours (Aniline spot visible on TLC).

-

Cause: The 3-Fluoro group is withdrawing electron density, making the aniline sluggish.

-

Fix:

-

Add 10 mol% DMAP or Triethylamine .[1]

-

Heat to reflux (40°C for DCM, or switch to THF/Toluene and heat to 60°C). Note: Heating increases the risk of side reactions; use strict anhydrous conditions.

-

Q3: My yield is low because the product is soluble in the mother liquor.

-

Cause: The "Fluoro + Methyl" combination adds lipophilicity compared to unsubstituted urea.

-

Fix: Do not rely solely on filtration.[1] Evaporate the filtrate to dryness and triturate the residue with Ether or Hexane/EtOAc (9:1) to crash out the remaining urea.

Q4: Can I use CDI (Carbonyldiimidazole) instead of Isocyanate?

Workup Decision Tree

Follow this logic flow to maximize recovery based on the physical state of your crude mixture.

Figure 2: Post-reaction processing logic to separate target urea from soluble impurities and symmetric byproducts.[1]

References

-

General Diarylurea Synthesis & Kinetics

-

Purification & Impurity Management

-

Separation of Symmetric Ureas: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed). "Preparation of Phenylurea and Diphenylurea."[10] (Standard text describing solubility differences).

-

-

Specific Fluorinated Intermediates

-

Alternative Routes (CDI/Triphosgene)

Sources

- 1. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the reaction involved when aniline is converted into phenyl i - askIITians [askiitians.com]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. Amide-Assisted Rearrangement of Hydroxyarylformimidoyl Chloride to Diarylurea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]

- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP2562159A1 - Preparation method of fluoro-substituted deuterated diphenylurea - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. helios.eie.gr [helios.eie.gr]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Side Reactions in Isocyanate-Phenylurea Coupling

Welcome to the Technical Support Center for Isocyanate-Phenylurea Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your reaction outcomes.

Introduction

The coupling of isocyanates with phenylureas is a versatile method for the synthesis of unsymmetrical biurets and other valuable compounds. However, the high reactivity of isocyanates can lead to a variety of undesired side reactions, impacting yield, purity, and overall process efficiency.[1] This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Product

Q: My reaction is showing a low yield of the expected substituted biuret. What are the likely causes and how can I improve it?

A: Low yields are a common issue and can stem from several factors. The primary culprits are often competing side reactions that consume your starting materials.

Likely Causes & Solutions:

-

Isocyanate Hydrolysis: Moisture is the most common enemy in isocyanate chemistry. Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a stable, often insoluble, symmetrically disubstituted urea, consuming two equivalents of your isocyanate for every mole of water.[1][2]

-

Troubleshooting Steps:

-

Rigorous Drying of Reagents and Solvents: Ensure all starting materials, including the phenylurea and solvents, are anhydrous. Solvents should be freshly distilled from an appropriate drying agent or high-purity anhydrous solvents should be used.

-

Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]

-

Moisture Scavengers: Consider the use of molecular sieves or other chemical moisture scavengers in your reaction setup.[4]

-

-

-

Isocyanate Trimerization (Isocyanurate Formation): Isocyanates can self-condense to form highly stable, cyclic trimers known as isocyanurates. This is particularly prevalent with aromatic isocyanates and at elevated temperatures or in the presence of certain catalysts.[1][5]

-

Troubleshooting Steps:

-

Temperature Control: Maintain a lower reaction temperature. While this may slow down the desired reaction, it will disproportionately reduce the rate of trimerization.

-

Catalyst Choice: Avoid catalysts known to strongly promote trimerization, such as certain tertiary amines and metal salts.[5] If a catalyst is necessary, screen for one with high selectivity for the urea-isocyanate coupling.

-

-

-

Sub-optimal Reaction Conditions:

-

Troubleshooting Steps:

-

Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the phenylurea may be beneficial to ensure all the isocyanate is consumed by the desired pathway.

-

Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC, HPLC, or in-situ FTIR to determine the optimal reaction time.[6] Avoid unnecessarily long reaction times or high temperatures, which can promote side reactions.

-

-

Issue 2: Formation of an Insoluble White Precipitate

Q: I'm observing a white precipitate forming in my reaction, which is difficult to filter and seems to be impacting my product isolation. What is it and how can I prevent it?

A: The formation of a white precipitate is a classic indicator of the formation of a symmetrical N,N'-diarylurea.[6]

Likely Cause & Solutions:

-

Moisture Contamination: As discussed in Issue 1, water reacts with your isocyanate to form a primary amine, which then rapidly reacts with another isocyanate molecule to produce a symmetrical diarylurea. These ureas are often poorly soluble in common organic solvents and precipitate out of the reaction mixture.[1]

-

Preventative Measures:

-

Anhydrous Conditions: The most critical step is to ensure strictly anhydrous conditions. This includes using dry solvents, dried reagents, and an inert atmosphere.[3][4]

-

Karl Fischer Titration: Quantify the water content in your starting materials and solvents using Karl Fischer titration to ensure they meet the required specifications.[6]

-

-

Issue 3: Presence of Unexpected Peaks in my LC-MS/NMR

Q: My post-reaction analysis shows multiple unexpected peaks. How can I identify these byproducts and prevent their formation?

A: The presence of multiple byproducts points to a lack of selectivity in your reaction. The most common culprits, besides the symmetrical urea from hydrolysis, are allophanates and higher-order biurets.

Common Byproducts and Their Formation:

-

Allophanate Formation: This occurs when the isocyanate reacts with the N-H bond of the newly formed biuret product. This is more likely at higher temperatures and with an excess of isocyanate.[7]

-

Higher-Order Biuret/Triuret Formation: The initial biuret product can react with another molecule of isocyanate to form a triuret.[8][9]

Troubleshooting and Identification Workflow:

Caption: Troubleshooting workflow for identifying and preventing byproducts.

Analytical Techniques for Identification:

-

LC-MS: This is a powerful tool for identifying the molecular weights of the various components in your reaction mixture, allowing you to hypothesize the structures of the byproducts.

-

NMR Spectroscopy: ¹H and ¹³C NMR can help elucidate the structures of the isolated byproducts. 2D NMR techniques like COSY and HSQC can be invaluable for complex structures.[10] In-situ NMR can also be used to monitor the reaction progress in real-time.[11]

-

FTIR Spectroscopy: In-situ FTIR is excellent for real-time monitoring of the disappearance of the isocyanate peak (~2250-2285 cm⁻¹) and the appearance of urea/biuret peaks (~1640 cm⁻¹).[6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in an isocyanate-phenylurea coupling reaction?

A1: The three most critical parameters are:

-

Moisture Control: Even trace amounts of water can significantly impact your reaction by consuming the isocyanate starting material.[1][4]

-

Temperature: Higher temperatures can accelerate side reactions like allophanate formation and isocyanate trimerization.[7][12]

-

Stoichiometry: Precise control over the molar ratio of reactants is crucial to maximize the formation of the desired product and minimize byproducts from excess isocyanate.

Q2: How do I choose the right solvent for my reaction?

A2: The ideal solvent should be:

-

Anhydrous: This is the most critical requirement.

-

Inert: The solvent should not react with the isocyanate. Avoid solvents with active hydrogens like alcohols or primary/secondary amines.

-

Good Solubility: The solvent should dissolve both the phenylurea and the isocyanate to ensure a homogeneous reaction mixture.

-

Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature and allow for easy removal during workup.

Recommended Solvents:

| Solvent | Properties |

| Dichloromethane (DCM) | Good solubility for many substrates, low boiling point.[13] |

| Tetrahydrofuran (THF) | Good solubility, but must be rigorously dried and checked for peroxides.[13] |

| Acetonitrile (ACN) | Polar aprotic solvent, can be effective but must be anhydrous.[14] |

| Toluene | Non-polar, can be useful for certain substrates. |

Q3: Is a catalyst always necessary? If so, how do I select one?

A3: A catalyst is not always necessary, especially with more reactive aromatic isocyanates.[1] However, for less reactive aliphatic isocyanates or to accelerate the reaction at lower temperatures, a catalyst can be beneficial.

Catalyst Selection Considerations:

-

Selectivity: The primary goal is to choose a catalyst that selectively promotes the reaction between the phenylurea and the isocyanate over side reactions like trimerization.[15]

-

Lewis Acids vs. Lewis Bases:

-

Screening: It is often necessary to screen a small panel of catalysts to find the optimal one for your specific substrates and conditions.

Q4: What is the best way to monitor the progress of my reaction?

A4: Several techniques can be used:

-

Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time.[17]

-

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: Allows for real-time monitoring of the disappearance of the isocyanate peak.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze quenched aliquots.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Isocyanate-Phenylurea Coupling

This protocol provides a general guideline. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and backfill with an inert gas (e.g., nitrogen or argon).

-

To the flask, add the phenylurea (1.0 equivalent) and anhydrous solvent (e.g., DCM or THF).

-

-

Reaction:

-

Dissolve the isocyanate (1.0-1.1 equivalents) in the anhydrous solvent in a separate flask.

-

Slowly add the isocyanate solution to the stirred phenylurea solution at room temperature. For highly reactive isocyanates, consider cooling the reaction mixture to 0 °C.

-

If using a catalyst, it can be added to the phenylurea solution before the isocyanate addition.

-

-

Monitoring:

-

Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

-

-

Work-up:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography.

-

Protocol 2: HPLC Method for Reaction Monitoring

This is a general reverse-phase HPLC method that can be adapted for various phenylurea and biuret compounds.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Example Gradient: 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the starting materials and product have significant absorbance (e.g., 254 nm).

-

Sample Preparation: Quench a small aliquot of the reaction mixture with a primary or secondary amine (e.g., dibutylamine) to consume any unreacted isocyanate. Dilute the quenched sample with the mobile phase before injection.

Diagrams of Key Reaction Pathways

// Nodes phenylurea [label="{Phenylurea | R-NH-CO-NH-Ph}"]; isocyanate [label="{Isocyanate | R'-NCO}"]; desired_product [label="{Desired Biuret | R-NH-CO-N(R')-CO-NH-Ph}", fillcolor="#D4EDDA"];